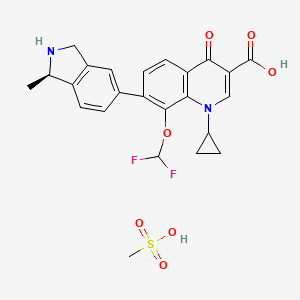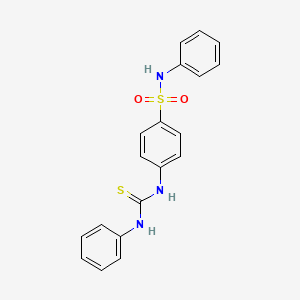
LED209
Overview
Description
LED209 is a potent and orally active small molecule inhibitor of the bacterial receptor QseC. It is a prodrug with high selectivity for QseC, which inhibits the binding of signaling molecules to QseC, thereby exhibiting antibacterial activity . This compound has shown significant potential in reducing biofilm formation and replication of various bacterial strains .
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea, also known as LED209, is the bacterial receptor QseC . QseC is a sensor kinase, playing a crucial role in the virulence of several Gram-negative pathogens .
Mode of Action
This compound acts as a potent small molecule inhibitor of QseC . It operates as a prodrug scaffold, delivering a warhead that allosterically modifies QseC . This modification impedes the virulence of several Gram-negative pathogens . Specifically, this compound inhibits the binding of signals to QseC, preventing its autophosphorylation and consequently inhibiting QseC-mediated activation of virulence gene expression .
Biochemical Pathways
The inhibition of QseC by this compound affects the signaling pathways related to bacterial virulence . By preventing QseC’s autophosphorylation, this compound disrupts the activation of virulence gene expression . This disruption can lead to a decrease in the virulence traits of pathogens such as EHEC .
Result of Action
The result of this compound’s action is a marked inhibition of the virulence of several pathogens in vitro . By inhibiting QseC and disrupting virulence gene expression, this compound can potentially combat infections with Legionella or Mycobacterium spp .
Action Environment
The action of this compound can be influenced by environmental factors, although specific details are not available. As with any compound, factors such as temperature, pH, and the presence of other substances could potentially impact this compound’s action, efficacy, and stability. The compound is recommended to be stored at -20℃ for at least one year, and it remains effective for at least six months when stored at room temperature .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea (LED209) is known to interact with the bacterial receptor QseC . It inhibits the binding of signals to QseC, preventing its autophosphorylation and consequently inhibiting QseC-mediated activation of virulence gene expression .
Cellular Effects
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea (this compound) has been shown to inhibit EHEC virulence traits in vitro . It markedly inhibits the virulence of several pathogens in animals .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea (this compound) involves acting as a prodrug scaffold to deliver a warhead that allosterically modifies QseC, impeding virulence in several Gram-negative pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LED209 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: LED209 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
LED209 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study bacterial signaling pathways and the role of QseC in bacterial virulence.
Biology: Investigated for its effects on biofilm formation and bacterial replication.
Comparison with Similar Compounds
LED209 is unique in its high selectivity for QseC and its ability to inhibit virulence without affecting bacterial growth. Similar compounds include:
QseC inhibitors: Other small molecule inhibitors targeting QseC, though they may differ in selectivity and potency.
Antibacterial agents: Compounds like antibiotics that target bacterial growth, but may lead to resistance development.
This compound stands out due to its specific mechanism of action and its potential to reduce the risk of resistance development .
Properties
IUPAC Name |
1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRSTUKPCLQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392338 | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245342-14-7 | |
| Record name | LED-209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LED-209 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

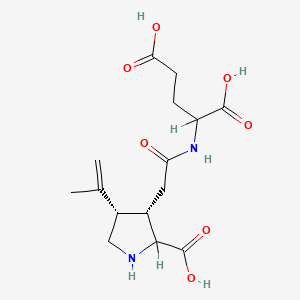

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
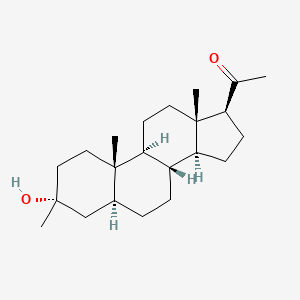
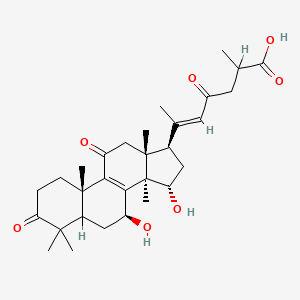

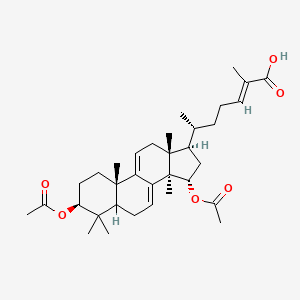
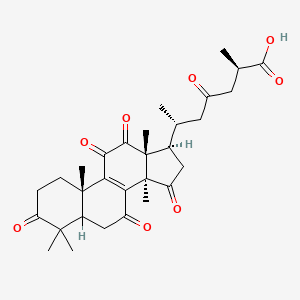
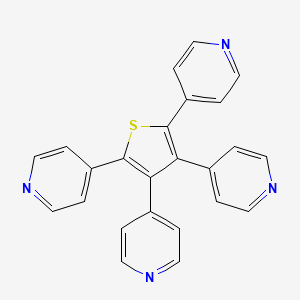
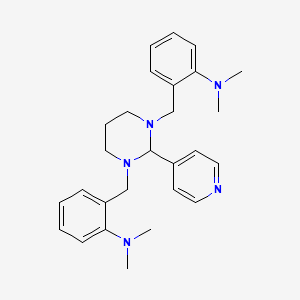
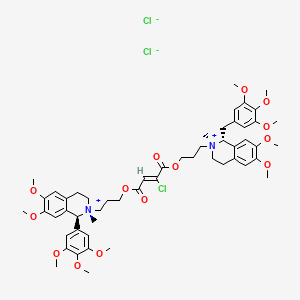
![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)

